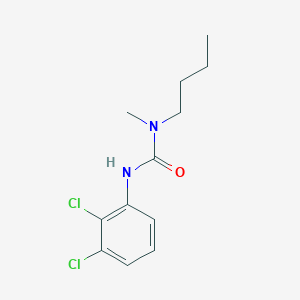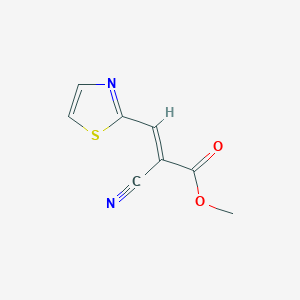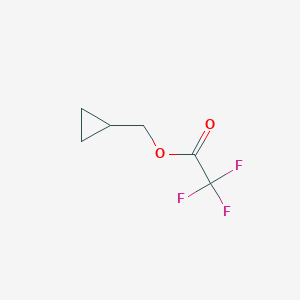
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide is an organic compound that features a furan ring substituted with a chlorophenyl group and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the furan ring reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with 2-isopropylaniline to form the propanamide group. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
3-(5-(4-Methylphenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-isopropylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions. The specific combination of functional groups in this compound can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
853311-63-4 |
|---|---|
Fórmula molecular |
C22H22ClNO2 |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C22H22ClNO2/c1-15(2)19-5-3-4-6-20(19)24-22(25)14-12-18-11-13-21(26-18)16-7-9-17(23)10-8-16/h3-11,13,15H,12,14H2,1-2H3,(H,24,25) |
Clave InChI |
NMKWHPUFKDWMBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




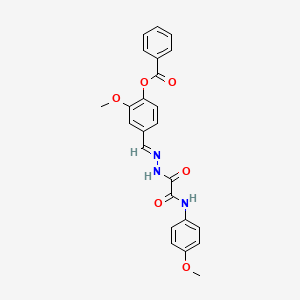
![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)
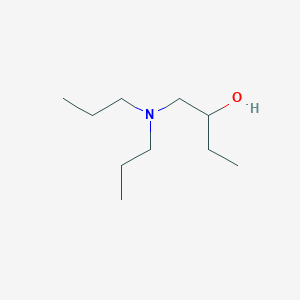



![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)

